Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate
Description
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate is a chemical compound with the molecular formula C11H10ClKN2O4. It is known for its unique structure, which includes a carbamoyl group, a chlorophenyl group, and a formamido group.
Properties
Molecular Formula |
C11H10ClKN2O4 |
|---|---|
Molecular Weight |
308.76 g/mol |
IUPAC Name |
potassium;4-amino-2-[(4-chlorobenzoyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C11H11ClN2O4.K/c12-7-3-1-6(2-4-7)10(16)14-8(11(17)18)5-9(13)15;/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18);/q;+1/p-1 |
InChI Key |
KSYTWRCMQHNGDA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)N)C(=O)[O-])Cl.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate typically involves the reaction of 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as recrystallization and filtration to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate include:
- Potassium 3-carbamoyl-2-[(4-bromophenyl)formamido]propanoate
- Potassium 3-carbamoyl-2-[(4-fluorophenyl)formamido]propanoate
- Potassium 3-carbamoyl-2-[(4-methylphenyl)formamido]propanoate
Uniqueness
What sets this compound apart from similar compounds is its specific chlorophenyl group, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate is a synthetic compound with potential therapeutic applications, particularly in the fields of biochemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, interaction with biological macromolecules, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a potassium ion, a carbamoyl group, and a chlorophenyl formamido moiety. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and hydrolysis, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Initial studies suggest that it may:
- Bind to Enzymes : The compound could inhibit or activate enzyme functions, thereby modulating metabolic pathways.
- Interact with Receptors : It may affect signal transduction pathways by binding to cellular receptors.
- Influence Cellular Processes : This includes effects on cell proliferation, apoptosis, or differentiation.
Interaction Studies
Recent research has focused on understanding how this compound interacts with biological macromolecules. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are being employed to quantify these interactions. Preliminary findings indicate that the compound may exhibit affinity towards certain target proteins, which could lead to downstream biological effects.
Comparative Biological Activity
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities of several related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Potassium Propionate | Simple carboxylate | Food preservative | Commonly used in food industry |
| 2-Chlorobenzamide | Chlorinated amide | Anti-inflammatory potential | Simpler structure |
| Carbamazepine | Anticonvulsant | Neurological effects | Established therapeutic use |
| Phenylbutazone | Anti-inflammatory | Pain relief | Known for severe side effects |
| This compound | Potassium salt with carbamoyl and formamido groups | Potential anti-cancer and anti-inflammatory effects | Unique combination of functional groups |
This comparison highlights the distinctiveness of this compound in terms of its structural features and potential biological activities that may not be observed in other compounds.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anti-Cancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating specific signaling pathways associated with cell survival.
- Anti-Inflammatory Effects : Research indicates that it may reduce inflammatory markers in cellular models, suggesting its potential utility in treating inflammatory diseases.
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic processes, which may lead to altered drug metabolism profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
